4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
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Overview
Description
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline moiety linked to an oxolane ring through an ether linkage, with a dimethylamino group attached to the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through various methods, such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Etherification: The isoquinoline derivative is then reacted with an oxolane derivative in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the oxolane and dimethylamino groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
4-amino-isoquinolin-1(2H)-one: A derivative with an amino group at the 4-position.
Uniqueness
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is unique due to the presence of the oxolane ring and the dimethylamino group, which confer distinct chemical and biological properties. These structural features enhance its solubility, reactivity, and potential for interaction with biological targets .
Properties
IUPAC Name |
4-isoquinolin-1-yloxy-N,N-dimethyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-14(13)19-15-12-6-4-3-5-11(12)7-8-16-15/h3-8,13-14H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGTJANAUJKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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